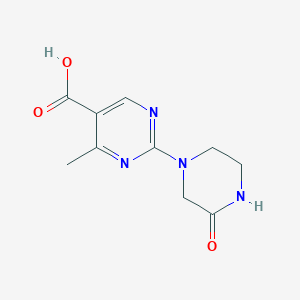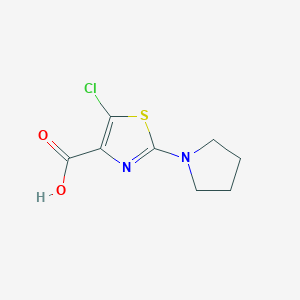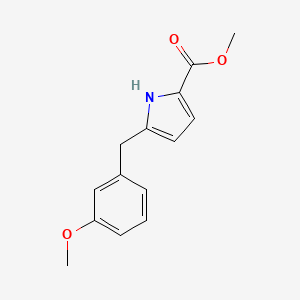
6-(Ethyl(methyl)amino)-2-methylnicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Ethyl(methyl)amino)-2-methylnicotinic acid is an organic compound that belongs to the class of nicotinic acids. This compound is characterized by the presence of an ethyl(methyl)amino group attached to the sixth position of the nicotinic acid ring and a methyl group at the second position. Nicotinic acids are known for their biological and pharmacological activities, making them significant in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethyl(methyl)amino)-2-methylnicotinic acid can be achieved through several synthetic routes. One common method involves the alkylation of 2-methylnicotinic acid with ethyl(methyl)amine. The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the carboxylic acid group, facilitating the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Ethyl(methyl)amino)-2-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of substituted nicotinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Ethyl(methyl)amino)-2-methylnicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 6-(Ethyl(methyl)amino)-2-methylnicotinic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylnicotinic acid: Lacks the ethyl(methyl)amino group, resulting in different chemical and biological properties.
6-Aminonicotinic acid: Contains an amino group at the sixth position but lacks the ethyl and methyl substituents.
Nicotinic acid: The parent compound without any additional substituents.
Uniqueness
6-(Ethyl(methyl)amino)-2-methylnicotinic acid is unique due to the presence of both an ethyl(methyl)amino group and a methyl group on the nicotinic acid ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H14N2O2 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
6-[ethyl(methyl)amino]-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-4-12(3)9-6-5-8(10(13)14)7(2)11-9/h5-6H,4H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
HQBPDHOSFYAYKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C)C1=NC(=C(C=C1)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(6-(3-Propyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11796150.png)

![2-Bromo-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11796160.png)






![(4-Chloropyrrolo[2,1-F][1,2,4]triazin-5-YL)methanol](/img/structure/B11796200.png)

